6-Benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylic acid ethyl ester, often abbreviated as ZK 93423, is a synthetic compound classified as a β-carboline derivative. [, , , , , , , , , , , , , , , , , , ] It has been extensively studied in scientific research due to its specific interactions with the benzodiazepine binding site on the GABAA receptor complex. [, , , , , , , , , , , , , , , , , , ] ZK 93423 acts as a full agonist at this site, meaning it elicits a similar biological response to benzodiazepines, a class of drugs with anxiolytic, sedative, and anticonvulsant properties. [, , , , , , , , , , , , , , ] This makes ZK 93423 a valuable tool for investigating the complexities of the GABAA receptor and its role in various neurological processes. [, , , , , , , , , , , , , , , , , , ]
The synthesis of ZK 93423 typically involves several steps that may include the formation of β-Carboline derivatives through cyclization reactions. A notable method described in literature involves the use of β-carboline precursors subjected to various chemical transformations to yield the desired product.
ZK 93423 features a complex molecular structure characteristic of β-Carbolines. The molecule consists of a fused ring system that includes an indole moiety.
ZK 93423 participates in various chemical reactions typical for β-Carbolines, including oxidation and rearrangement processes.
ZK 93423 acts primarily as an agonist at GABA A receptors. It enhances GABAergic neurotransmission by binding to these receptors, leading to increased inhibitory effects in neuronal pathways.
Analytical techniques such as mass spectrometry and NMR are essential for confirming the identity and purity of ZK 93423 during synthesis .
ZK 93423 has significant scientific uses, particularly in pharmacology:
ZK 93423 emerged as a structurally novel β-carboline derivative during systematic investigations into benzodiazepine receptor ligands in the 1980s. Developed by Schering AG, it represented a deliberate departure from the classical benzodiazepine scaffold, instead belonging to the β-carboline alkaloid class—compounds initially identified in plant sources but later synthesized to explore structure-activity relationships at GABAA receptors [1] [5]. Early β-carboline research revealed a pharmacological dichotomy: while some derivatives (e.g., DMCM) acted as inverse agonists inducing anxiety and convulsions, others like ZK 93423 displayed agonist properties mirroring benzodiazepine effects [1] [8]. Its core structure, ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[5,4-b]indole-3-carboxylate (C23H22N2O4), became a template for probing receptor interactions due to its high affinity and efficacy [1] [3] [6]. This period marked a pivotal shift toward understanding how subtle chemical modifications could convert intrinsic activity from anxiogenic to anxiolytic within the β-carboline family.
Table 1: Key Structural Features of ZK 93423 vs. Classical Benzodiazepines
Feature | ZK 93423 (β-Carboline) | Diazepam (Benzodiazepine) |
---|---|---|
Core Scaffold | Pyridoindole | 1,4-Benzodiazepine |
Molecular Weight | 390.44 g/mol | 284.74 g/mol |
Key Substituents | Methoxymethyl, Benzyloxy | Methyl, Chloro, Carbonyl |
BZ Receptor Affinity | Ki ≈ 1-6 nM | Ki ≈ 5-10 nM |
ZK 93423 served as a critical pharmacological tool for elucidating GABAA receptor complexity. Radioligand binding studies established its high affinity (IC50 = 1 nM) for the benzodiazepine site and non-selectivity across receptor subtypes, with near-equivalent Ki values of 4.1–6 nM for α1, α2, α3, and α5 subunit-containing human recombinant GABAA receptors [3] [6]. This broad activity profile contrasted sharply with later subtype-selective compounds, positioning ZK 93423 as a prototype for studying pan-GABAA modulation [1]. Electrophysiological investigations demonstrated its potentiation of GABAergic chloride influx, translating to robust neuronal inhibition. Notably, in vivo microelectrode recordings revealed ZK 93423's superior efficacy over diazepam in suppressing neuronal firing in the substantia nigra pars reticulata—a key seizure gatekeeper—with complete cessation achievable at 1 mg/kg doses. Crucially, this inhibition was reversed by flumazenil (Ro15-1788), confirming benzodiazepine site mediation [2] [8]. These findings provided mechanistic validation for GABAA receptor allostery, demonstrating how ligand binding at the extracellular domain enhances channel gating in the transmembrane domain [8] [10].
Table 2: Binding Affinity (Ki, nM) of ZK 93423 at Recombinant GABAA Subtypes
Receptor Subtype | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
---|---|---|---|---|
ZK 93423 | 4.1 | 4.2 | 6.0 | 4.5 |
ZK 93423's pharmacological profile accelerated research into non-benzodiazepine anxiolytics and anticonvulsants. In validated animal models, it exhibited dose-dependent anxiolysis comparable to benzodiazepines but with distinct neurochemical correlates. Notably, it prevented stress-induced dopamine dysregulation in the prefrontal cortex: at 20–40 mg/kg, ZK 93423 blocked foot-shock-induced increases in DOPAC (a dopamine metabolite) and decreases in dopamine itself, suggesting modulation of mesocortical pathways implicated in anxiety pathophysiology [4]. Its anticonvulsant efficacy proved exceptional in amygdala-kindled rats, suppressing seizure activity through GABAergic enhancement in critical limbic circuits [1] [6]. Additionally, ZK 93423 demonstrated muscle relaxant properties in cats and rats at 0.5–3 mg/kg, exceeding diazepam's effects in some paradigms [1] [3]. These multifaceted actions—combined with its appetite-stimulating effects—established β-carbolines as viable scaffolds for CNS drug development [1] [5]. Contemporary research leverages ZK 93423's structure to design derivatives with improved selectivity, such as abecarnil (for α2/α3) or ZLWH-23 (for dual AChE/GSK-3β inhibition in Alzheimer's models) [1] [9].
Table 3: Comparative Efficacy of ZK 93423 in Preclinical Models
Therapeutic Effect | Model | Key Finding | Reference |
---|---|---|---|
Anxiolysis | Foot-shock stress (rats) | Blocked stress-induced prefrontal cortex DA turnover at 20-40 mg/kg i.p. | [4] |
Anticonvulsant | Amygdala-kindled rats | Suppressed seizure activity during chronic administration | [1] |
Muscle Relaxant | Decerebrate cats | Inhibited extensor rigidity; ED50 = 0.5 mg/kg i.v. (vs. 1.2 mg/kg for diazepam) | [3] |
Neuronal Inhibition | Substantia nigra pars reticulata | Complete cessation of firing at 1 mg/kg i.v. (vs. 55% inhibition by diazepam) | [2] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4